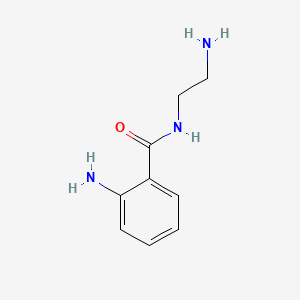

2-amino-N-(2-aminoethyl)benzamide

説明

2-amino-N-(2-aminoethyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-N-(2-aminoethyl)benzamide, also known as 2-aminoethylbenzamide or its hydrochloride salt form, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₉H₁₃ClN₃O

- Molar Mass : 200.66532 g/mol

- Appearance : Colorless to yellowish crystalline solid

- Solubility : Highly soluble in water

The presence of dual amino groups enhances its reactivity and potential interactions with biological targets, contributing to its diverse biological activities.

The mechanism of action of this compound involves its interaction with various molecular targets, particularly proteins and enzymes. The amino and aminoethyl groups facilitate binding to specific sites on these targets, influencing their activity and function. Notably, the compound has been shown to modulate pathways involved in cell signaling, adhesion, and immune recognition.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Some derivatives of this compound have demonstrated potent inhibitory effects, with effective concentrations (EC50) as low as 0.001 μM, suggesting its potential as a lead compound for new antiparasitic drugs.

Cancer Cell Proliferation Inhibition

The compound has also been investigated for its ability to inhibit the proliferation of various human cancer cells. Studies have shown that compounds similar to this compound can selectively inhibit cell cycle progression in cancer cells without affecting normal cells. This selective inhibition is often linked to the induction of histone acetylation via the inhibition of histone deacetylases (HDACs) .

Study on Antiparasitic Effects

A study conducted on the efficacy of this compound against Trypanosoma brucei highlighted its potential therapeutic application. The study found that certain analogs exhibited significant growth inhibition at low concentrations, demonstrating the compound's promise in treating parasitic infections.

Cancer Research

In a separate investigation into the anticancer properties of benzamide derivatives, researchers found that compounds structurally related to this compound effectively reduced tumor growth in human tumor xenograft models. The mechanism was attributed to the modulation of histone acetylation and subsequent gene expression changes .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Aminoethyl)benzamide | C₉H₁₂N₂O | Lacks additional amino group compared to target |

| N-benzoylethylenediamine | C₉H₁₂N₂O | Contains a different substituent on the benzene ring |

| N-(2-Aminoethyl)-N-phenylbenzamide | C₁₁H₁₄N₂O | Contains a phenyl group instead of a benzamide moiety |

| 4-Amino-N-(2-aminoethyl)benzamide | C₉H₁₂N₂O | Substituted at para position on the benzene ring |

The unique dual amino functionality of this compound enhances its biological activity compared to other similar compounds, making it a versatile candidate in medicinal chemistry .

特性

IUPAC Name |

2-amino-N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBIJDFUDYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-amino-N-(2-aminoethyl)benzamide used in analyzing chondroitin sulfate oligosaccharides (CSOs)?

A: CSOs are complex molecules with challenging structural analysis due to their instability and low mass spectrometry detection sensitivity []. AEAB serves as a fluorescent linker, enhancing the detection sensitivity of CSOs in techniques like HPLC and mass spectrometry. The fluorescent tag allows for better visualization and separation of different CSO isomers, which are crucial for understanding their individual biological roles [].

Q2: How does AEAB labeling assist in studying the impact of pregnancy-related diseases on human milk oligosaccharides (HMOs)?

A: Similar to CSOs, analyzing HMOs requires sensitive detection methods. AEAB labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of individual HMOs in colostrum samples []. This enables researchers to compare HMO profiles between mothers with and without pregnancy-related diseases like gestational diabetes mellitus and pregnancy-induced hypertension, providing insights into how these conditions affect HMO composition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。